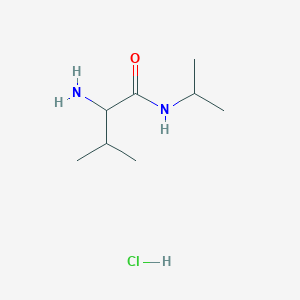

2-Amino-N-isopropyl-3-methylbutanamide hydrochloride

Overview

Description

2-Amino-N-isopropyl-3-methylbutanamide hydrochloride, also known as ADB-CHMINACA, is a synthetic cannabinoid. It has gained significant attention in recent years due to its potential use as a recreational drug. The CAS Number for this compound is 1236256-85-1 .

Molecular Structure Analysis

The molecular formula of 2-Amino-N-isopropyl-3-methylbutanamide hydrochloride is C8H19ClN2O . The InChI code for this compound is 1S/C8H18N2O.ClH/c1-5(2)7(9)8(11)10-6(3)4;/h5-7H,9H2,1-4H3,(H,10,11);1H .Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-N-isopropyl-3-methylbutanamide hydrochloride is 194.7 g/mol .Scientific Research Applications

Effects on Physiological Adaptations to Resistance Training

One study explored the effects of an essential amino acid-based formula on hormonal and muscle damage markers in response to resistance exercise training. The formula contained beta-hydroxy-beta-methylbutyrate (HMB), which is structurally similar to 2-Amino-N-isopropyl-3-methylbutanamide hydrochloride. Supplementation augmented gains in lean body mass, muscle strength, and power significantly more than a control group. It also promoted increases in testosterone and growth hormone concentrations while reducing cortisol concentrations, suggesting a potential reduction in muscle damage (Kraemer et al., 2009).

Metabolic Implications in Diabetes

Another study investigated the metabolic footprint of diabetes in an epidemiological setting, highlighting the comprehensive measurement of endogenous metabolites in a biological fluid. While the study did not directly mention 2-Amino-N-isopropyl-3-methylbutanamide hydrochloride, it provided insights into how metabolic profiling could help in understanding conditions like diabetes, including the role of ketone bodies and amino acids in metabolic dysregulation (Suhre et al., 2010).

Cardiovascular Effects

Research on the acute cardiovascular effects of MDMA showed that it, and its analogues, may produce a spectrum of pharmacologic effects distinct from structurally similar compounds like amphetamine, suggesting a unique class of psychotropic agents. This study provides a foundational understanding of the cardiovascular implications of MDMA, which could inform further research into related compounds (Lester et al., 2000).

Neurological and Cognitive Effects

A study on AMPA receptor antibodies in patients with limbic encephalitis highlighted the neurological and cognitive implications of targeting specific receptors in the brain. While not directly related to 2-Amino-N-isopropyl-3-methylbutanamide hydrochloride, this research underscores the potential for studying the effects of substances that modulate neurotransmitter systems, including the AMPA receptors, on neurological conditions (Onugoren et al., 2014).

Safety And Hazards

properties

IUPAC Name |

2-amino-3-methyl-N-propan-2-ylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.ClH/c1-5(2)7(9)8(11)10-6(3)4;/h5-7H,9H2,1-4H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQHDZOSAMEOSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-isopropyl-3-methylbutanamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trifluoroethyl N-[4-(propan-2-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1527358.png)

![[2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine](/img/structure/B1527361.png)

![3-[(4-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1527366.png)

![2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1527368.png)